4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE
Overview
Description
4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a nitrophenyl group, and a piperazine moiety. Its unique chemical properties make it a subject of interest for chemists, biologists, and industrial researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid . This intermediate is then reacted with 4-nitrophenylpiperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
MCPA-isoctyl: Another compound with a chlorinated phenoxy group, used as a herbicide.
Uniqueness
4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-16-15-17(22)4-9-20(16)29-14-2-3-21(26)24-12-10-23(11-13-24)18-5-7-19(8-6-18)25(27)28/h4-9,15H,2-3,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJDKAYHBANYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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